4-[(2-Hydroxyethyl)amino]-3-nitrobenzoic acid
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Overview
Description
4-[(2-Hydroxyethyl)amino]-3-nitrobenzoic acid is an organic compound with the molecular formula C9H11N3O4. This compound is characterized by the presence of a nitro group, a hydroxyethylamino group, and a benzoic acid moiety. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Hydroxyethyl)amino]-3-nitrobenzoic acid typically involves the nitration of 4-aminobenzoic acid followed by the introduction of the hydroxyethyl group. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting 4-nitrobenzoic acid is then reacted with ethanolamine to introduce the hydroxyethylamino group.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-[(2-Hydroxyethyl)amino]-3-nitrobenzoic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can undergo reduction reactions to form corresponding amines.
Substitution: The hydroxyethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
Oxidation: 4-[(2-Aminoethyl)amino]-3-nitrobenzoic acid.
Reduction: 4-[(2-Hydroxyethyl)amino]-3-aminobenzoic acid.
Substitution: Various substituted derivatives depending on the reactants used.
Scientific Research Applications
4-[(2-Hydroxyethyl)amino]-3-nitrobenzoic acid is utilized in several scientific research fields:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and proteins.
Medicine: Explored for its potential therapeutic applications, including as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-[(2-Hydroxyethyl)amino]-3-nitrobenzoic acid involves its interaction with molecular targets such as enzymes and receptors. The hydroxyethylamino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The nitro group may also participate in redox reactions, affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 4-[(2-Hydroxyethyl)amino]-3-nitrobenzamide
- 4-[(2-Hydroxyethyl)amino]-3-nitrobenzonitrile
- 4-[(2-Hydroxyethyl)amino]-3-nitrobenzyl alcohol
Uniqueness
4-[(2-Hydroxyethyl)amino]-3-nitrobenzoic acid is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry and its potential interactions with biological targets make it valuable in biomedical research.
Properties
IUPAC Name |
4-(2-hydroxyethylamino)-3-nitrobenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O5/c12-4-3-10-7-2-1-6(9(13)14)5-8(7)11(15)16/h1-2,5,10,12H,3-4H2,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRTQQHYYZBCHED-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)[N+](=O)[O-])NCCO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80387765 |
Source
|
Record name | 4-[(2-hydroxyethyl)amino]-3-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80387765 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59320-14-8 |
Source
|
Record name | 4-[(2-Hydroxyethyl)amino]-3-nitrobenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=59320-14-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-[(2-hydroxyethyl)amino]-3-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80387765 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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